molecular formula C27H24N2O5S B11587973 methyl 2-[1-(4-tert-butylphenyl)-3,9-dioxo-3,9-dihydrochromeno[2,3-c]pyrrol-2(1H)-yl]-4-methyl-1,3-thiazole-5-carboxylate

methyl 2-[1-(4-tert-butylphenyl)-3,9-dioxo-3,9-dihydrochromeno[2,3-c]pyrrol-2(1H)-yl]-4-methyl-1,3-thiazole-5-carboxylate

Cat. No.: B11587973
M. Wt: 488.6 g/mol
InChI Key: PMFMYDVBXPKZRU-UHFFFAOYSA-N
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Description

METHYL 2-[1-(4-TERT-BUTYLPHENYL)-3,9-DIOXO-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROL-2-YL]-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE is a complex organic compound that features a unique structure combining chromeno, pyrrol, and thiazole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of METHYL 2-[1-(4-TERT-BUTYLPHENYL)-3,9-DIOXO-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROL-2-YL]-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE typically involves multi-step organic reactions. The process begins with the preparation of the chromeno[2,3-c]pyrrol core, followed by the introduction of the thiazole ring and the tert-butylphenyl group. Key reagents and catalysts, such as palladium or copper complexes, are often employed to facilitate these transformations under controlled conditions.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to ensure consistent production quality.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole and chromeno moieties.

    Reduction: Reduction reactions can be performed on the carbonyl groups present in the structure.

    Substitution: The aromatic rings in the compound can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions, including acidic or basic environments.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.

Scientific Research Applications

METHYL 2-[1-(4-TERT-BUTYLPHENYL)-3,9-DIOXO-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROL-2-YL]-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a candidate for drug development due to its unique structural features.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its stability and functional groups.

Mechanism of Action

The mechanism of action of this compound involves interactions with specific molecular targets, such as enzymes or receptors. The chromeno and thiazole moieties can engage in hydrogen bonding, π-π stacking, and other non-covalent interactions, influencing biological pathways and cellular processes. Detailed studies on its binding affinity and selectivity are essential to understand its full potential.

Comparison with Similar Compounds

  • 1,1,3-Tris(2-methyl-4-hydroxy-5-tert-butylphenyl)butane
  • 2,2’-Methylenebis(4-methyl-6-tert-butylphenol)

Comparison: Compared to similar compounds, METHYL 2-[1-(4-TERT-BUTYLPHENYL)-3,9-DIOXO-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROL-2-YL]-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE stands out due to its unique combination of chromeno, pyrrol, and thiazole rings

Properties

Molecular Formula

C27H24N2O5S

Molecular Weight

488.6 g/mol

IUPAC Name

methyl 2-[1-(4-tert-butylphenyl)-3,9-dioxo-1H-chromeno[2,3-c]pyrrol-2-yl]-4-methyl-1,3-thiazole-5-carboxylate

InChI

InChI=1S/C27H24N2O5S/c1-14-23(25(32)33-5)35-26(28-14)29-20(15-10-12-16(13-11-15)27(2,3)4)19-21(30)17-8-6-7-9-18(17)34-22(19)24(29)31/h6-13,20H,1-5H3

InChI Key

PMFMYDVBXPKZRU-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=N1)N2C(C3=C(C2=O)OC4=CC=CC=C4C3=O)C5=CC=C(C=C5)C(C)(C)C)C(=O)OC

Origin of Product

United States

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